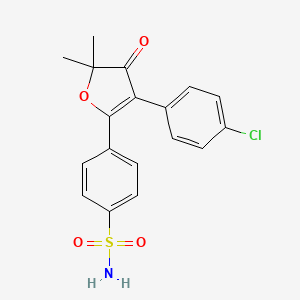
1-Benzyl-4-(3-chloropropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 3-chloropropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
1-Benzyl-4-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-(3-chloropropyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Research: The compound is used in biological studies to investigate the interactions of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(3-chloropropyl)piperidine involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with peripheral binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(3-chloropropyl)piperidine can be compared with other similar compounds such as:
1-(3-Chloropropyl)piperidine: This compound lacks the benzyl group, which may result in different binding affinities and biological activities.
4-Benzylpiperidine: This compound lacks the chloropropyl group, which may affect its reactivity and chemical properties.
The presence of both the benzyl and chloropropyl groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C15H22ClN |
|---|---|
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
1-benzyl-4-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
Clé InChI |
ZBUSLJJMUHDZFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCCCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



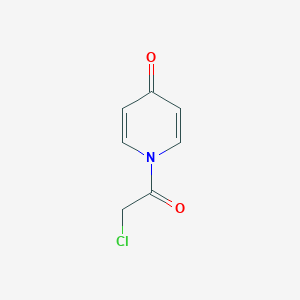
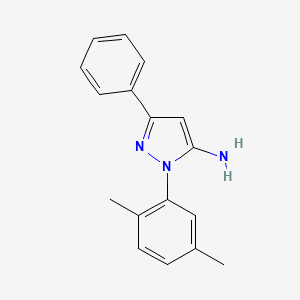
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
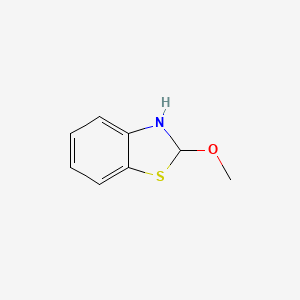
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)



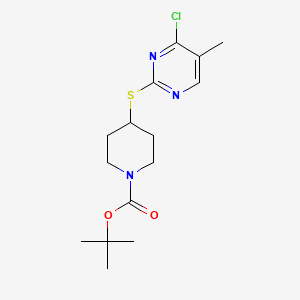
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)
